
Dimethyl dicarbonate
Overview
Description
Dimethyl dicarbonate is a colorless liquid with a pungent odor at high concentrations. It is primarily used as a beverage preservative, processing aid, or sterilant. This compound is highly effective against typical beverage-spoiling microorganisms such as yeast, bacteria, and mold .
Preparation Methods
Dimethyl dicarbonate can be synthesized through various methods. One common method involves the reaction of methanol with phosgene, producing dimethyl carbonate, which is then further reacted to form this compound . Another method involves the oxidative carbonylation of methanol, where methanol, carbon monoxide, and oxygen are used as raw materials . Industrial production often employs high-performance catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and carbon dioxide.
Methoxycarbonylation: Reacts with ethanol to form ethyl methyl carbonate.
Reaction with ammonia: Forms methyl carbamate.
Reaction with amino acids: Produces derived carboxymethyl compounds.
Common reagents and conditions for these reactions include the presence of water, ethanol, ammonia, and amino acids under controlled temperature and pressure conditions. The major products formed from these reactions are methanol, carbon dioxide, ethyl methyl carbonate, and methyl carbamate .
Scientific Research Applications
Beverage and Wine Industry
DMDC is extensively used in the beverage industry to prevent spoilage. It effectively inhibits microbial growth in wines and juices, ensuring product safety without significantly altering taste or nutritional value .
Fermentation Processes
DMDC has been applied in the fermentation of various fruit juices, such as lychee juice. Research indicates that treating juice with DMDC prior to fermentation maintains sensory quality and nutritional integrity while ensuring microbial safety. This method has shown better retention of total phenolics and antioxidant capacity compared to traditional heat treatments .
Preservation of Fruits and Vegetables
The application of DMDC has been explored for preserving vegetables like Chinese cabbage. It effectively inhibits microbial growth on the surface while maintaining the nutritional composition of the produce . Case studies indicate that while there may be some impact on texture during storage, overall quality remains intact.
Comparative Effectiveness
A comparative analysis of DMDC's effectiveness against other preservatives shows its superior performance in certain contexts:
Preservative | Application Area | Effectiveness |
---|---|---|
This compound | Beverages, Fruits | High antimicrobial efficacy |
Sulfur Dioxide | Wines | Effective but may alter flavor |
Acetic Acid | General Food Preservation | Moderate effectiveness |
Case Study 1: Efficacy Against Geotrichum citri-aurantii
In a study examining DMDC's effects on Geotrichum citri-aurantii, concentrations as low as 250 mg/L completely inhibited fungal growth in vitro. The treatment led to significant reductions in spore germination and demonstrated a marked increase in cell membrane permeability .
Case Study 2: Synergistic Effects with UV Treatment
Research involving commercial apple juice showed that combining DMDC with UV-C light resulted in synergistic lethal effects against Escherichia coli. The combination reduced treatment time significantly while enhancing microbial inactivation levels .
Safety and Regulatory Status
This compound is recognized as safe for use in food applications by regulatory bodies such as the FDA. Its approval stems from extensive studies demonstrating its efficacy and safety profile when used within recommended limits .
Mechanism of Action
Dimethyl dicarbonate exerts its effects by inhibiting enzymes involved in microbial metabolism. It specifically targets enzymes such as acetate kinase and L-glutamic acid decarboxylase, causing methoxycarbonylation of their histidine components . This inhibition disrupts the metabolic processes of microorganisms, leading to their inactivation and death .
Comparison with Similar Compounds
Dimethyl dicarbonate is often compared with other similar compounds such as diethyl dicarbonate and dimethyl carbonate. While all these compounds are used as preservatives and sterilants, this compound is unique in its high efficacy against a broad spectrum of microorganisms and its rapid hydrolysis into harmless byproducts . Other similar compounds include:
Diethyl dicarbonate: Used in similar applications but with different reactivity and efficacy profiles.
Dimethyl carbonate: Used as a solvent and reagent in various chemical reactions.
Biological Activity
Dimethyl dicarbonate (DMDC) is a chemical compound widely used as a food additive and antimicrobial agent. Its primary application is to inhibit microbial growth in various food products, particularly in beverages like wine and fruit juices. This article explores the biological activity of DMDC, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
DMDC is a colorless liquid with a slightly sweet taste and is known for its ability to hydrolyze into methanol and carbon dioxide upon contact with water. This hydrolysis occurs rapidly, making DMDC effective in food preservation without leaving harmful residues. The primary mechanism by which DMDC exerts its antimicrobial effects involves the modification of cellular enzymes through reactions with nucleophilic groups such as amines, thiols, and imidazoles .
Inhibition of Fungal Growth
Research has demonstrated that DMDC effectively inhibits the growth of various fungi. A study focused on Geotrichum citri-aurantii, a significant pathogen affecting citrus fruits, showed that DMDC at concentrations as low as 250 mg/L completely inhibited fungal growth in vitro. The minimal inhibitory concentration (MIC) was established at this level, with higher concentrations leading to increased efficacy .
Table 1: Inhibitory Concentrations of DMDC Against G. citri-aurantii
Concentration (mg/L) | Effect on Fungal Growth | Spore Germination Inhibition (%) |
---|---|---|
250 | Complete inhibition | 96.33 |
500 | Significant reduction | Not specified |
1250 | Enhanced effect | Not specified |
Bacterial Inhibition
In addition to fungal activity, DMDC has shown effectiveness against bacteria. A study involving Escherichia coli in apple juice revealed that DMDC treatment resulted in significant reductions in bacterial counts when combined with other treatments such as UV-C light and heat . The study indicated that while individual treatments had limited effects, the combination with DMDC produced a synergistic lethal effect.
Table 2: Reduction of E. coli Counts Using Various Treatments
Treatment Type | Log Reduction (max) |
---|---|
UV-C | 1.2 |
Heat (55°C) | 2.9 |
DMDC (75 mg/L) | 0.06 |
Combined Treatments | Up to 5.0 |
Case Study 1: Citrus Fruit Preservation
In a practical application, DMDC was used to treat citrus fruits inoculated with G. citri-aurantii. The results showed that after a seven-day period, the incidence of sour rot was significantly reduced in fruits treated with DMDC compared to untreated controls. Specifically, disease incidence was reduced from 100% in controls to 5.56% in treated fruits at higher concentrations .
Case Study 2: Wine Preservation
DMDC's use in winemaking is well-documented, particularly for preventing yeast spoilage during bottling. Studies have shown that DMDC effectively reduces yeast populations without adversely affecting the wine's sensory properties . This makes it an attractive option for winemakers looking to enhance product stability.
Toxicological Considerations
While DMDC is recognized for its antimicrobial properties, its safety profile has also been evaluated. Acute toxicity studies indicate that DMDC does not exhibit significant adverse effects at typical usage levels in food applications . The compound undergoes rapid metabolism and excretion, minimizing potential toxicity risks associated with prolonged exposure.
Table 3: Summary of Toxicological Findings
Parameter | Findings |
---|---|
Acute Toxicity | No significant adverse effects |
Metabolism | Rapid hydrolysis to methanol |
Excretion | Primarily via urine |
Q & A
Basic Research Questions
Q. What is the mechanism of antimicrobial action of dimethyl dicarbonate (DMDC), and how can researchers validate its efficacy in microbial inactivation studies?
DMDC acts by reacting with nucleophilic groups (e.g., thiols, amines) in microbial enzymes and proteins, disrupting metabolic pathways and causing cell death . To validate efficacy, researchers should:
- Use standardized microbial viability assays (e.g., plate counts, ATP bioluminescence) to quantify inactivation kinetics.
- Control variables such as pH, temperature, and matrix composition (e.g., juice, buffer) to isolate DMDC-specific effects.
- Compare results with FDA-approved thresholds for yeast and bacterial inhibition .
Q. How does DMDC’s classification as a preservative (INS 242) under Codex Alimentarius influence experimental design in food science research?
The Codex designation mandates adherence to maximum residue limits and compatibility with food matrices . Researchers should:
- Design dose-response studies to identify subtoxic thresholds in target foods.
- Use high-performance liquid chromatography (HPLC) to quantify residual DMDC post-treatment, ensuring compliance with regulatory standards.
- Evaluate interactions with food components (e.g., ascorbic acid in juices) that may alter DMDC’s stability .
Q. What analytical methods are recommended for detecting DMDC degradation products in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for identifying byproducts like methanol and carbon dioxide. Key steps include:
- Spike-and-recovery experiments to validate method accuracy.
- Use of isotopically labeled internal standards (e.g., D₃-methanol) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to assess synergistic effects between DMDC and non-thermal treatments (e.g., high-pressure processing) in microbial inactivation?
- Apply factorial design to test combinations of HPP (100–600 MPa) and DMDC (50–250 ppm) in a model system (e.g., apple juice).
- Use response surface methodology (RSM) to optimize parameters for maximal pathogen reduction (e.g., E. coli O157:H7).
- Validate synergy via fractional inhibitory concentration (FIC) indices .
Q. What methodologies address contradictions in DMDC’s reported efficacy across different microbial strains or food matrices?
- Conduct meta-analyses of published data to identify strain-specific resistance patterns (e.g., Gram-negative vs. Gram-positive bacteria).
- Replicate studies under controlled conditions (e.g., ISO 16140 validation protocols) to isolate matrix effects (e.g., lipid content, dissolved solids).
- Use transcriptomic profiling to map microbial stress responses to DMDC exposure .
Q. How can structural modifications of DMDC enhance its antimicrobial activity while minimizing byproduct toxicity?
- Synthesize analogs (e.g., diethyl dicarbonate) and compare reactivity via nucleophilic substitution assays.
- Evaluate toxicity using in vitro models (e.g., Caco-2 cells) and compare with parent compound.
- Apply density functional theory (DFT) calculations to predict reaction pathways and byproduct formation .
Q. What experimental frameworks are effective for studying DMDC’s long-term stability in novel food packaging applications?
- Use accelerated stability testing (e.g., 40°C/75% relative humidity) to model shelf-life.
- Monitor DMDC degradation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group stability.
- Assess migration into food simulants (e.g., 10% ethanol) using EU Regulation 10/2011 protocols .
Q. Methodological Considerations
- Data Contradictions : Resolve discrepancies by standardizing inoculum levels, treatment times, and recovery media across studies .
- Quality Assessment : Combine microbial metrics with sensory evaluation (e.g., hedonic scaling) to ensure treatment efficacy without compromising organoleptic properties .
- Safety Protocols : While direct DMDC safety data is limited, adopt precautions for similar dicarbonates (e.g., ventilation, respiratory protection during aerosol-generating steps) .
Properties
IUPAC Name |
methoxycarbonyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dimethyldicarbonate (DMDC), like diethyldicarbonate, has a broad antimicrobial activity when added to drinks. The inactivation of microorganisms proved to be strongly related to the inactivation of enzymes by protein modification, mainly through reaction with nucleophilic groups (imidazoles, amines, thiols). | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS No. |
4525-33-1 | |
Record name | Dimethyl dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl pyrocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicarbonic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl dicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
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Record name | DIMETHYL DICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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